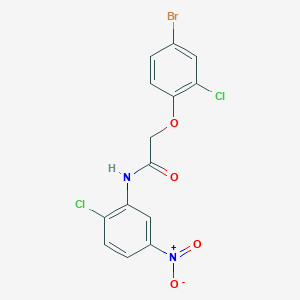
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a complex structure with multiple halogen substitutions and a nitro group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide typically involves multiple steps:
Halogenation: Introduction of bromine and chlorine atoms into the phenoxy and phenyl rings.
Nitration: Introduction of the nitro group into the phenyl ring.
Acylation: Formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Sequential addition of reagents under controlled conditions.
Continuous Flow Synthesis: Automated systems for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The halogen atoms can undergo nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas with a catalyst for nitro reduction.
Oxidizing Agents: Such as potassium permanganate for phenoxy oxidation.
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application:
Molecular Targets: Could interact with enzymes or receptors.
Pathways Involved: May influence biochemical pathways through its functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-chlorophenoxy)acetamide
- N-(2-chloro-5-nitrophenyl)acetamide
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2-chloro-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-12-6-9(19(21)22)2-3-10(12)16/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGALVYAGGGEPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















